molecular formula C18H18Cl2N6O2 B12039804 2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone CAS No. 478253-53-1

2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone

Cat. No.: B12039804
CAS No.: 478253-53-1
M. Wt: 421.3 g/mol
InChI Key: GUTLGYVTAHBOFQ-WRNZLZEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone is a complex organic compound with a unique structure that combines a chlorinated benzaldehyde moiety with a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone typically involves multiple steps. One common method starts with the chlorination of 2-chlorotoluene to form 2-chlorobenzal chloride, which is then subjected to acid hydrolysis to yield 2-chlorobenzaldehyde . This intermediate is then reacted with the appropriate purine derivative under specific conditions to form the final hydrazone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts such as iron (III) chloride are often used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, including its antimicrobial and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone lies in its combination of a chlorinated benzaldehyde with a purine derivative, which imparts unique chemical and biological properties not found in simpler analogs.

Properties

CAS No.

478253-53-1

Molecular Formula

C18H18Cl2N6O2

Molecular Weight

421.3 g/mol

IUPAC Name

7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H18Cl2N6O2/c1-11(19)8-9-26-14-15(24(2)18(28)25(3)16(14)27)22-17(26)23-21-10-12-6-4-5-7-13(12)20/h4-8,10H,9H2,1-3H3,(H,22,23)/b11-8+,21-10+

InChI Key

GUTLGYVTAHBOFQ-WRNZLZEGSA-N

Isomeric SMILES

C/C(=C\CN1C2=C(N=C1N/N=C/C3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C)/Cl

Canonical SMILES

CC(=CCN1C2=C(N=C1NN=CC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.